3-丙烯酰胺苯硼酸

描述

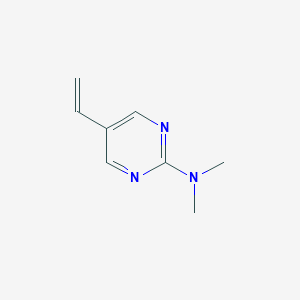

3-Acrylamidophenylboronic acid (AAPBA) belongs to the class of boronic acid monomers. The boronic acid group (-B(OH)₂) possesses the unique ability to form reversible covalent bonds with certain molecules, such as diols or sugars . This acrylamide monomer contains a glucose-sensitive boronic acid commonly used for intelligent polymers solutions and gels, drug delivery systems, sensors, actuator systems, and bioreactors .

Synthesis Analysis

The polymer of p(AAPBA-b-NVCL) was produced by reversible addition-fragmentation chain transfer polymerization based on different ratios of 3-acrylamidophenylboronic acid (AAPBA) and N-vinylcaprolactam (NVCL) . In another study, glucose-responsive nanostructured gels (NSGs) were synthesized using 3-acrylamidophenylboronic acid and N-isopropylacrylamide .Chemical Reactions Analysis

3-Acrylamidophenylboronic acid can be used as a monomer to synthesize poly(methacrylic acid)-co-3-(acrylamidophenylboronic acid) (PMAA-co-AAPBA) copolymer as a supramolecular receptor for biosensor applications . It can also be used to synthesize glucose-responsive nanostructured gels (NSGs) .科学研究应用

Drug Delivery Systems

3-Acrylamidophenylboronic acid is utilized in the synthesis of polymers that respond to glucose levels, making it an excellent candidate for glucose-triggered drug delivery systems . These systems can potentially release medication in response to the glucose concentration in a patient’s body, which is particularly beneficial for managing diabetes.

Biosensors for Glucose Monitoring

The boronic acid moiety of this compound interacts with diols, such as glucose, which allows it to serve as a glucose recognition element in biosensors . These sensors can be used to monitor blood sugar levels, providing crucial information for diabetic patients.

Smart Adhesive Materials

Incorporating 3-Acrylamidophenylboronic acid into polymers can create smart adhesive materials that respond to environmental stimuli . For example, adhesives that can change their bonding strength in response to pH or the presence of certain substances could be developed for targeted applications in industries or biomedical engineering.

Hydrogel-Based Actuators

Hydrogels containing this compound can exhibit significant changes in their properties in response to glucose, which can be harnessed to create actuators for soft robotics or responsive materials . These actuators could mimic muscle movements or adjust their shape for various applications.

Intelligent Polymer Solutions

3-Acrylamidophenylboronic acid is a key monomer for creating intelligent polymer solutions that can adapt their behavior based on external stimuli . Such polymers could be used in creating self-healing materials or coatings that respond to environmental changes.

Bioreactors

This compound can be used to develop bioreactors where the release of substances or reactions can be controlled by the presence of glucose or other sugars . This application could revolutionize the way biologically active compounds are produced or processed.

Glycoprotein Enrichment and Extraction

The affinity of boronic acids for glycoproteins enables the use of 3-Acrylamidophenylboronic acid in solid-phase microextraction (SPME) techniques for the selective extraction and enrichment of glycoproteins . This is particularly useful in proteomics and diagnostic research.

RNA and NAD Isolation

Functionalized silica microspheres with 3-Acrylamidophenylboronic acid can be employed in boronate affinity systems for the isolation of RNA and beta-NAD . This application is essential for molecular biology research and genetic engineering.

安全和危害

未来方向

Glucose-sensitive hydrogels able to release hypoglycemic drugs (such as insulin) as a response to the increase of the glucose level are of interest for researchers, considering the large number of diabetes patients in the world . The hydrogels based on phenylboronic acid and its derivatives, with sensitivity to glucose, can be suitable candidates for the design of insulin delivery systems .

属性

IUPAC Name |

[3-(prop-2-enoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-2-9(12)11-8-5-3-4-7(6-8)10(13)14/h2-6,13-14H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVXDHIJOKEBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)C=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

149698-08-8 | |

| Record name | Boronic acid, B-[3-[(1-oxo-2-propen-1-yl)amino]phenyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149698-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50438076 | |

| Record name | 3-Acrylamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acrylamidophenylboronic acid | |

CAS RN |

99349-68-5 | |

| Record name | 3-Acrylamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acrylamidophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-APBA interact with its target molecules?

A1: 3-APBA interacts primarily with molecules containing cis-diol groups, such as glucose and other sugars, through reversible covalent bonding. The boronic acid moiety forms boronate esters with these diols. []

Q2: What are the downstream effects of 3-APBA binding to cis-diols?

A2: This binding often leads to changes in the physicochemical properties of the system. For instance, in hydrogels containing 3-APBA, glucose binding can induce swelling or shrinking. This property has been exploited to develop glucose-sensitive materials for drug delivery and biosensing applications. []

Q3: What is the molecular formula and weight of 3-APBA?

A3: The molecular formula of 3-APBA is C9H10BNO3, and its molecular weight is 191.01 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize 3-APBA?

A4: Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are widely employed to characterize 3-APBA. FTIR helps identify functional groups like boronic acid, amide, and aromatic rings. NMR, specifically 1H-NMR and 11B-NMR, provides detailed structural information. [, ]

Q5: How does the performance of 3-APBA-containing materials vary under different conditions (e.g., pH, temperature)?

A5: The performance of 3-APBA-containing materials can be influenced by pH and temperature. For example, the binding affinity of 3-APBA for cis-diols is pH-dependent, typically being higher at alkaline pH. Additionally, the thermoresponsive properties of polymers incorporating both N-isopropylacrylamide (NIPAAm) and 3-APBA can be influenced by the presence of glucose. [, ]

Q6: What are the common applications of 3-APBA-based materials?

A6: 3-APBA is frequently incorporated into hydrogels, nanoparticles, and other materials for applications like glucose sensing, drug delivery, and separation science. Its ability to selectively bind cis-diols makes it valuable for these applications. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)

![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)